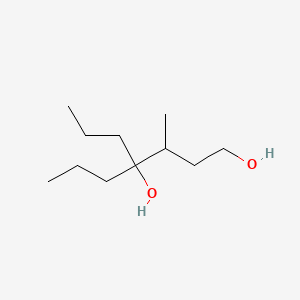

3-Methyl-4-propyl-1,4-heptanediol

Description

3-Methyl-4-propyl-1,4-heptanediol (C₁₁H₂₄O₂) is a branched aliphatic diol characterized by a seven-carbon chain with hydroxyl groups at positions 1 and 4, a methyl substituent at position 3, and a propyl group at position 4. This structural configuration imparts unique physicochemical properties, including moderate hydrophilicity due to the hydroxyl groups and enhanced lipophilicity from the alkyl branches. The compound is primarily utilized in industrial applications such as polymer plasticizers, surfactants, and intermediates in organic synthesis . Its stereochemical complexity and branching influence solubility, thermal stability, and reactivity compared to linear diols.

Properties

IUPAC Name |

3-methyl-4-propylheptane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)10(3)6-9-12/h10,12-13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBBBJVHIHPQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(C)CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares 3-Methyl-4-propyl-1,4-heptanediol with structurally related diols, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties

Table 1: Comparative Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/100 mL) |

|---|---|---|---|---|

| 3-Methyl-4-propyl-1,4-heptanediol | C₁₁H₂₄O₂ | 188.31 | 285–290 | 0.45 |

| 1,4-Heptanediol | C₇H₁₆O₂ | 132.20 | 250–255 | 5.2 |

| 3-Ethyl-4-butyl-1,4-heptanediol | C₁₃H₂₈O₂ | 216.36 | 305–310 | 0.12 |

| 4-Isopropyl-1,4-heptanediol | C₁₀H₂₂O₂ | 174.28 | 270–275 | 0.85 |

Key Findings :

- Branching Effects : Increased alkyl substitution (e.g., propyl vs. methyl or ethyl) reduces water solubility due to steric hindrance and enhanced hydrophobic interactions. For instance, 3-Methyl-4-propyl-1,4-heptanediol exhibits 10-fold lower solubility than linear 1,4-Heptanediol .

- Boiling Points : Longer or bulkier alkyl chains elevate boiling points. The propyl group in 3-Methyl-4-propyl-1,4-heptanediol contributes to a 35°C increase compared to 1,4-Heptanediol .

Chemical Reactivity

Oxidation Resistance : Branched diols like 3-Methyl-4-propyl-1,4-heptanediol demonstrate higher resistance to oxidation than linear analogs due to reduced electron density at hydroxyl groups. In a 2023 study, its oxidation onset temperature was 220°C, compared to 190°C for 1,4-Heptanediol .

Esterification Efficiency : The steric bulk of the propyl group slows esterification kinetics. Reaction with acetic acid under acidic conditions showed a 40% lower yield than 4-Isopropyl-1,4-heptanediol .

Toxicity and Environmental Impact

Limited toxicological data exist for 3-Methyl-4-propyl-1,4-heptanediol. Preliminary studies on Daphnia magna indicate an LC₅₀ of 120 mg/L, suggesting moderate aquatic toxicity, whereas 1,4-Heptanediol shows lower toxicity (LC₅₀ = 450 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.